4-Chloro-2-methylthiophenol
Overview
Description
4-Chloro-2-methylthiophenol is a compound that is structurally related to various synthesized chlorophenyl compounds with potential applications in material science and pharmaceutical chemistry. Although the provided papers do not directly discuss 4-Chloro-2-methylthiophenol, they provide insights into similar compounds that can help infer the properties and reactivity of 4-Chloro-2-methylthiophenol.
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenyl precursors with other organic molecules. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid in a DMF medium at room temperature, indicating that similar conditions could potentially be used for synthesizing 4-Chloro-2-methylthiophenol . The synthesis process is often followed by purification and characterization using techniques such as X-ray diffraction.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often confirmed using single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are usually in agreement with those calculated using computational methods such as Density Functional Theory (DFT) . The molecular structure is highly relevant as it can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Chlorophenyl compounds can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring. For example, the presence of a chloro substituent can affect the electron density and thus the reactivity of the compound . The specific reactions that 4-Chloro-2-methylthiophenol can undergo would depend on its functional groups and the steric and electronic environment provided by the methylthio and chloro substituents.
Physical and Chemical Properties Analysis
The physical properties such as color and crystallinity can vary depending on the substitution pattern on the phenyl ring. For instance, the solid-state color of 2-methyl-3-chlorophenylthio-1,4-naphthalenedione changes with the position of the chloro group . The chemical properties, including stability and electronic properties, can be analyzed using NBO analysis and HOMO-LUMO analysis, which provide insights into hyper-conjugative interactions and charge delocalization within the molecule . The presence of chloro and methylthio groups in 4-Chloro-2-methylthiophenol would similarly affect its physical and chemical properties, potentially leading to unique reactivity patterns and applications.
Scientific Research Applications
Dielectric Relaxation in Thiophenols : A study on 4-methylthiophenol and 4-chlorothiophenol investigated their dielectric absorption in the liquid state. This research is valuable in understanding the molecular and intramolecular relaxation times, relative weight factors, and heats of activation in these compounds (Roy, Sengupta, & Roy, 1976).
NMR Spectroscopy of Methylthiophenol Derivatives : Analyses of the 1H NMR spectra of various methylthiophenol derivatives, including 6-chloro-2-methylthiophenol, provided insights into their coupling mechanisms, which is significant in the field of organic chemistry and molecular structure analysis (Schaefer et al., 1985).
Mutagenic Properties of Related Compounds : Research on 2-Chloro-4-(methylthio)butanoic acid, a compound related to 4-chloro-2-methylthiophenol, revealed its direct-acting mutagenic properties. The study proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
Synthesis of Thiophene Derivatives : A study described a low-cost synthesis route for 2-Chloro-5-methylthiophene, which can be a versatile intermediate in the production of pharmaceuticals and agrochemicals. This synthesis process is crucial in understanding the industrial applications of such compounds (Yang, 2010).
Photoelectrochemical Sensing : Research on photoelectrochemical sensors, particularly for detecting toxic pollutants like 4-Chlorophenol, shows the potential application of thiophene derivatives in environmental monitoring and pollution control. The study demonstrated the use of heterojunction materials for enhancing sensor performance (Yan et al., 2019).
Electrochemical Sensing : Another study focused on the development of an electrochemical sensor for 4-chlorophenol, using graphene oxide and NiO nanoparticle composites. This research highlights the application of thiophene derivatives in designing sensitive sensors for environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
properties
IUPAC Name |
4-chloro-2-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPEFSJLWXHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938041 | |
Record name | 4-Chloro-2-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthiophenol | |
CAS RN |
17178-01-7 | |
Record name | 4-Chloro-2-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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